Urdamycin F

glycosyltransferase substrate specificity angucycline biosynthesis C-glycoside vs O-glycoside architecture

Urdamycin F is a tetrasaccharide angucycline antibiotic (C₄₃H₅₈O₁₈, MW 862.92) isolated from Streptomyces fradiae Tü 2717. It belongs to the urdamycin complex (A–F, G, H) of C-glycosidic angucyclines that share a benz[a]anthracene-7,12-dione core but differ in aglycone oxidation state and glycosylation architecture.

Molecular Formula C43H58O18
Molecular Weight 862.9 g/mol
CAS No. 104562-12-1
Cat. No. B022251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrdamycin F
CAS104562-12-1
Synonymsurdamycin F
Molecular FormulaC43H58O18
Molecular Weight862.9 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O
InChIInChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1
InChIKeyYYDWXWUQQJUOKE-WIDMLWBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urdamycin F (CAS 104562-12-1): Angucycline Antibiotic Procurement & Differentiation Guide


Urdamycin F is a tetrasaccharide angucycline antibiotic (C₄₃H₅₈O₁₈, MW 862.92) isolated from Streptomyces fradiae Tü 2717 [1]. It belongs to the urdamycin complex (A–F, G, H) of C-glycosidic angucyclines that share a benz[a]anthracene-7,12-dione core but differ in aglycone oxidation state and glycosylation architecture [2]. Urdamycin F is uniquely characterized by a four-sugar chain linked via one C-glycosidic bond at C-9 and one O-glycosidic bond at C-12b, with an aglycone (urdamycinone F, C₂₅H₂₈O₁₁) that is biosynthetically distinct from the aquayamycin aglycone of the principal compound urdamycin A [3]. The compound exhibits Gram-positive antibacterial activity and cytotoxicity against murine L1210 leukemia stem cells, consistent with the urdamycin class profile [1].

Why Urdamycin F Cannot Be Replaced by Urdamycin A, B, or Landomycin A in Angucycline Research


The urdamycin complex members are not interchangeable. Each compound differs in its aglycone oxidation state, number of deoxysugar residues, and glycosidic linkage topology—parameters that directly govern both biosynthetic assembly logic and biological target engagement [1]. Urdamycin A bears a trisaccharide (D-olivose–L-rhodinose–D-olivose) on an aquayamycin aglycone, whereas urdamycin F carries a distinct tetrasaccharide (D-olivose–L-rhodinose–D-olivose with an additional terminal L-rhodinose) on urdamycinone F, an aglycone that itself is a biosynthetic precursor to aquayamycin [2]. Landomycin A, although more potent, uses O-glycosidic (not C-glycosidic) linkage at C-8, producing a fundamentally different pharmacophore [3]. Substituting any of these for urdamycin F in enzymatic, biosynthetic, or structure–activity studies introduces confounding variables in glycosylation pattern, aglycone chemistry, and oxygen-dependent metabolic regulation. The quantitative evidence below demonstrates that urdamycin F occupies a unique intersection of late-stage glycosylation, oxygen-sensitive biosynthesis, and distinct physicochemical properties that no single in-class analog replicates.

Urdamycin F (CAS 104562-12-1): Quantitative Differentiation Evidence Against Closest Analogs


Tetrasaccharide vs. Trisaccharide Glycosylation: Urdamycin F Carries Four Deoxysugar Residues, Urdamycin A Carries Three

Urdamycin F possesses a tetrasaccharide chain attached to the angucycline aglycone at two positions: a C-glycosidic D-olivose at C-9 (linked to a linear trisaccharide D-olivose–L-rhodinose–D-olivose) and an O-glycosidic L-rhodinose at C-12b, yielding four total deoxysugar residues [1]. In contrast, urdamycin A (the principal fermentation product) carries only three deoxysugar residues—a C-glycosidic trisaccharide D-olivose–L-rhodinose–D-olivose at C-9 plus a single O-glycosidic L-rhodinose at C-12b—for a total of three sugars [2][3]. Urdamycin B carries only two sugars [4]. This difference is structurally verified by 1D/2D NMR and HR-MS in the 1987 structure elucidation paper [1]. The tetrasaccharide architecture of urdamycin F constitutes the most extensively glycosylated member of the urdamycin series with a fully resolved structure, providing a distinct substrate for glycosyltransferase mechanistic studies and a unique scaffold for SAR exploration of sugar chain length effects on biological activity [5].

glycosyltransferase substrate specificity angucycline biosynthesis C-glycoside vs O-glycoside architecture

Aglycone Identity: Urdamycin F Uses Urdamycinone F (C₂₅H₂₈O₁₁), Not Aquayamycin Like Urdamycin A

The aglycone of urdamycin F is urdamycinone F (C₂₅H₂₈O₁₁, MW 504.48), which is structurally and biosynthetically distinct from aquayamycin (C₂₅H₂₆O₁₀, MW 486.47), the aglycone of urdamycin A [1]. According to the KEGG pathway, urdamycinone F is converted to aquayamycin via a dehydration reaction (R06665: Urdamycinone F ⇌ Aquayamycin + H₂O), indicating that urdamycinone F retains an additional hydroxyl/water element relative to aquayamycin [2]. The urdamycinone F aglycone possesses one more oxygen atom (O₁₁ vs. O₁₀) and two additional hydrogen atoms (H₂₈ vs. H₂₆) compared to aquayamycin, formally corresponding to a hydrated (less oxidized) angucyclinone core [3]. This aglycone difference places urdamycin F at an earlier oxidation state in the biosynthetic pathway, making it a critical probe for studying the oxygenase-mediated maturation of the angucycline chromophore [4].

angucyclinone biosynthesis aglycone oxidation state oxygenase enzymology

Oxygen-Dependent Biosynthesis: Urdamycin F Production Is Eliminated Under Low-Oxygen Fermentation, Unlike Urdamycin B

Oxygen deficiency experiments with S. fradiae Tü 2717 demonstrated that when dissolved oxygen was reduced gradiently from 20% to 5% during fermentation, only urdamycin B was produced; all later products including urdamycinone F and urdamycin F were eliminated [1]. This establishes that urdamycin F biosynthesis requires oxygen levels ≥20% for the oxidative steps converting urdamycin B to urdamycinone F and subsequently to urdamycin F [1]. Urdamycin B, in contrast, can be produced at oxygen levels as low as 5% [1]. This oxygen threshold provides a clear metabolic checkpoint distinguishing urdamycin F from its biosynthetic precursor urdamycin B and defines the fermentation conditions required for selective production.

fermentation process control oxygen regulation angucycline metabolic engineering

Physicochemical Profile: Urdamycin F Exhibits Lower Lipophilicity and Higher Polar Surface Area Than Urdamycin A

In silico physicochemical profiling from the StrepomeDB and ChEBI databases reveals that urdamycin F (logP = 0.68, TPSA = 277.66 Ų, MW = 862.92) is more hydrophilic and polar than urdamycin A (logP ≈ 1.49, PSA ≈ 257.43 Ų, MW ≈ 844.90) [1]. The lower logP (Δ = −0.81) and higher TPSA (Δ = +20.23 Ų) of urdamycin F are consistent with its additional hydroxyl groups from the extra deoxysugar residue and the less oxidized aglycone [1]. Predicted Caco-2 permeability for urdamycin F is very low (logPapp = −6.42), classifying it as non-bioavailable orally [1]. These differences are relevant for any study involving membrane transport, cellular uptake, or formulation development, where urdamycin F's distinct polarity profile would produce different partitioning behavior compared to urdamycin A.

drug-likeness prediction membrane permeability angucycline ADME profiling

C-Glycosidic vs. O-Glycosidic Linkage: Urdamycins (Including F) Use C-9 C-Glycosidic Attachment, Landomycins Use C-8 O-Glycosidic Attachment

All urdamycins, including urdamycin F, feature a defining C-glycosidic bond at the C-9 position of the angucycline core, catalyzed by the C-glycosyltransferase UrdGT2 [1]. In contrast, landomycins (e.g., landomycin A) employ O-glycosidic linkages at the C-8 position for their oligosaccharide chain attachment [1][2]. This C- vs. O-glycosidic linkage distinction creates fundamentally different chemical stability profiles: C-glycosides are resistant to acid-catalyzed and enzymatic hydrolysis, whereas O-glycosides are susceptible [3]. The C-9 C-glycosidic architecture of urdamycin F is conserved across the urdamycin family but is absent in landomycins, making urdamycin F a representative substrate for studying C-glycosyltransferase mechanism (UrdGT2) and for engineering hybrid C-glycosidic angucyclines [4].

C-glycosyltransferase UrdGT2 angucycline pharmacophore hybrid antibiotic engineering

Urdamycin F Serves as a Defined Late-Stage Glycosylation Endpoint in the Urdamycin Biosynthetic Pathway

The biosynthetic pathway to urdamycin F has been reconstituted enzymatically: UrdGT1c attaches the first D-olivose via C-glycosidic linkage to urdamycinone F (the aglycone), UrdGT1b then transfers L-rhodinose, and a third glycosyltransferase completes the tetrasaccharide chain [1]. The KEGG reaction R06664 defines the final assembly: Urdamycinone F + 2 dTDP-β-L-rhodinose + dTDP-D-olivose → Urdamycin F + 3 dTDP [2]. This multi-step glycosylation sequence makes urdamycin F a useful endpoint for assaying the complete glycosyltransferase cascade in vitro [1]. Urdamycin A, by comparison, is assembled from aquayamycin (not urdamycinone F) via a distinct glycosylation sequence [3]. The availability of the complete enzymatic definition for urdamycin F biosynthesis enables its use as a reference standard for reconstituted pathway studies and for quality control of heterologous production systems.

deoxysugar biosynthesis glycosyltransferase sequential action urdamycin pathway engineering

Urdamycin F (CAS 104562-12-1): Evidence-Backed Application Scenarios for Research Procurement


C-Glycosyltransferase (UrdGT2) Substrate Specificity and Mechanistic Studies

Urdamycin F, with its C-glycosidic D-olivose at the C-9 position of the angucycline core, serves as a reference product for the C-glycosyltransferase UrdGT2. The tetrasaccharide architecture provides a defined endpoint for UrdGT2-coupled glycosylation cascade assays [1]. Its distinct C-glycosidic bond (resistant to chemical and enzymatic hydrolysis) makes it a superior positive control compared to O-glycosidic angucyclines when screening for C-glycosyltransferase activity or engineering hybrid C-glycosidic natural products [2]. The fully defined KEGG reaction R06664 enables quantitative monitoring of substrate consumption and product formation in reconstituted systems [3].

Angucycline Aglycone Oxidation State Probing in Biosynthetic Pathway Studies

Urdamycin F carries urdamycinone F, a hydrated, less oxidized aglycone that precedes aquayamycin in the biosynthetic pathway. This makes urdamycin F uniquely suitable for studying the oxygenase-mediated dehydration step (R06665) that converts urdamycinone F to aquayamycin [1]. Oxygen deficiency fermentation data (≤5% O₂ eliminates urdamycin F production) further position this compound as a diagnostic marker for oxidative pathway flux in S. fradiae metabolic engineering [2]. Researchers investigating late-stage oxidative tailoring in type II PKS pathways should procure urdamycin F as an authentic standard for HPLC/MS-based pathway intermediate profiling.

Hybrid Angucycline Antibiotic Engineering via Combinatorial Biosynthesis

The tetrasaccharide glycosylation pattern of urdamycin F represents the most sugar-elaborated member of the urdamycin series. This structural feature makes it a valuable scaffold for combinatorial biosynthesis programs that aim to alter sugar chain length, composition, or linkage type [1]. Gene-inactivation studies of the urdamycin glycosyltransferases (urdGT1a, urdGT1b, urdGT1c, urdGT2) have demonstrated that sugar chain extension can be redirected, and urdamycin F serves as the wild-type reference for comparing engineered product profiles [2]. Procurement of urdamycin F is essential as a chromatographic and spectroscopic standard when characterizing novel hybrid angucyclines generated by glycosyltransferase swapping or mutasynthesis.

Physicochemical Benchmarking for Angucycline Membrane Permeability SAR

With a computed logP of 0.68 and TPSA of 277.66 Ų, urdamycin F is significantly more hydrophilic than urdamycin A (logP 1.49). This makes it a useful comparator in structure-permeability relationship studies across the angucycline class [1]. Its predicted Caco-2 permeability of −6.42 logPapp classifies it as essentially non-permeable by passive diffusion, providing a baseline for evaluating the impact of glycosylation extent on membrane transit [1]. Researchers conducting cellular uptake, efflux transporter, or formulation studies on glycosylated natural products should include urdamycin F as a high-polarity, low-permeability reference compound alongside more lipophilic angucycline analogs.

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